N-(4-butylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-butylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core. This scaffold is characterized by a fused thiophene-pyrimidine ring system, substituted with a methyl group at position 3, a phenyl group at position 6, and a sulfanyl acetamide moiety at position 2.
The structural elucidation of this compound likely employs X-ray crystallography, as inferred from the widespread use of the SHELX software suite in small-molecule refinement. SHELXL, a component of this system, is renowned for its precision in handling high-resolution crystallographic data, which would be critical for confirming the stereochemical and substituent arrangement in this molecule .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-3-4-8-17-11-13-19(14-12-17)26-22(29)16-31-25-27-20-15-21(18-9-6-5-7-10-18)32-23(20)24(30)28(25)2/h5-7,9-15H,3-4,8,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSPTRSVFNMOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-butylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O2S2 |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | N-(4-butylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that compounds with thienopyrimidine structures exhibit notable antimicrobial properties. A study on related thienopyrimidinone derivatives demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for these compounds, revealing effective antimicrobial potential .
In particular, the thienopyrimidine core is essential for this activity, as it interacts with bacterial enzymes and disrupts cellular processes. The presence of the sulfanyl group in this compound may enhance its binding affinity to these targets.
The mechanism by which N-(4-butylphenyl)-2-{3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanylacetamide exerts its biological effects likely involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Interaction : It may modulate receptor activity within microbial cells, leading to altered growth or survival rates.
- Cellular Uptake : The structure facilitates effective penetration into microbial cells, enhancing its bioavailability and efficacy.
Study 1: Antibacterial Efficacy
A series of thienopyrimidine derivatives were synthesized and tested for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to N-(4-butylphenyl)-2-{3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanylacetamide exhibited MIC values in the low micromolar range, demonstrating strong antibacterial properties .
Study 2: Hemolytic Activity Assessment
In assessing the toxicity of these compounds, hemolytic assays were conducted to evaluate their safety profile. Most tested compounds showed low hemolytic activity at concentrations up to 200 µmol/L, suggesting a favorable therapeutic index for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of thieno[3,2-d]pyrimidinone derivatives are highly dependent on substituent variations. Below is a comparative analysis with structurally related acetamide-containing compounds, including those documented in pharmacopeial literature (Table 1).
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Findings
Core Structure Influence: The thieno[3,2-d]pyrimidinone core in the target compound is electron-deficient, making it a candidate for kinase inhibition (e.g., EGFR or VEGFR targets). In contrast, peptide-like backbones in compounds may target enzymatic or receptor-binding sites . The sulfanyl group in the target compound could enhance redox activity or metal chelation, unlike the phenoxy groups in pharmacopeial analogs, which may improve oxidative stability .
Substituent Effects: The 4-butylphenyl group increases lipophilicity (logP ~4–5 estimated), favoring blood-brain barrier penetration compared to the polar hydroxy and tetrahydropyrimidinone groups in compounds (logP ~1–2) . Stereochemical variations (e.g., R/S configurations in ) highlight the importance of chirality in biological activity, though the target compound lacks chiral centers, simplifying synthesis .
Pharmacological Potential: While the target compound’s structural analogs (e.g., thienopyrimidine-based kinase inhibitors) are well-documented in oncology, the peptide-like compounds in are more likely to be explored for infectious diseases or metabolic disorders .
Q & A
Q. What are the common synthetic routes for synthesizing thieno[3,2-d]pyrimidinone-based acetamides like this compound?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene precursors with urea or thiourea derivatives under acidic conditions .
- Step 2 : Introduction of the sulfanyl group at position 2 of the pyrimidinone ring using thiol-alkylation or nucleophilic substitution reactions .
- Step 3 : Acetamide coupling via reaction of the sulfanyl intermediate with activated carboxylic acid derivatives (e.g., chloroacetamide) in the presence of a base like K₂CO₃ . Key challenges include regioselectivity in cyclization and purification of intermediates.
Q. How is the crystal structure of this compound determined, and what software is typically used?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard.
- Data Collection : Bruker APEX2 diffractometers are commonly used .
- Structure Solution : SHELXS97 or SHELXD for phase determination via direct methods .
- Refinement : SHELXL2016 for least-squares refinement, accounting for anisotropic displacement parameters and hydrogen bonding . Example metrics: Bond lengths (Å) and angles (°) for the thieno-pyrimidinone core should match literature values for analogous structures (e.g., C–S bond ~1.75–1.80 Å; pyrimidinone ring planarity <0.02 Å deviation) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at δ ~2.5 ppm; aromatic protons in the phenyl rings at δ ~7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₃₂H₃₃N₃O₂S₂: calculated 580.1912, observed 580.1909) .
- IR : Peaks for C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) confirm acetamide and pyrimidinone functionalities .
Advanced Research Questions
Q. How can conformational discrepancies in crystal structures of analogous compounds be resolved?
Methodological Answer:
- Database Surveys : Compare with Cambridge Structural Database (CSD) entries (e.g., search for "2-[(pyrimidin-2-yl)sulfanyl]-N-phenylacetamide" derivatives). For example, dihedral angles between the thieno-pyrimidinone and phenyl rings vary from 42° to 67° depending on substituents .
- Energy Minimization : Use DFT calculations (e.g., Gaussian09) to assess stability of observed conformers. Intramolecular hydrogen bonds (e.g., N–H⋯N in pyrimidinone) may stabilize folded conformations .
- Twinned Data Refinement : For ambiguous cases, employ SHELXL’s TWIN/BASF commands to model twinning .
Q. What experimental design strategies optimize the biological activity of this compound?
Methodological Answer:
- SAR Studies : Systematic modification of substituents (e.g., replacing 4-butylphenyl with fluorophenyl or methoxyphenyl) to assess impact on target binding .
- Docking Simulations : Use AutoDock Vina to predict interactions with enzymes like dihydrofolate reductase (DHFR), a common target for pyrimidinone derivatives. Focus on key residues (e.g., Phe31, Leu22) .
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays. Compare with control compounds like methotrexate .
Q. How can contradictory data in reaction yields or purity be addressed during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, higher yields (75% → 88%) may be achieved using DMF instead of THF .
- HPLC Purity Analysis : Employ C18 columns with UV detection (λ = 254 nm). Adjust mobile phase (e.g., acetonitrile:water gradient) to resolve impurities from the main peak .
- Mechanistic Insights : Probe side reactions (e.g., oxidation of sulfanyl to sulfone) via LC-MS/MS. Quench reactions with antioxidants like BHT if needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
